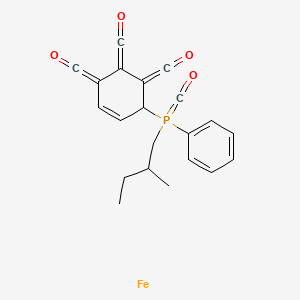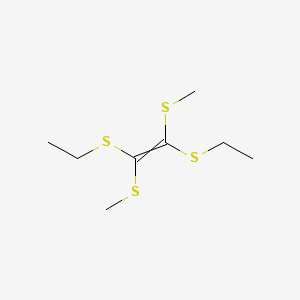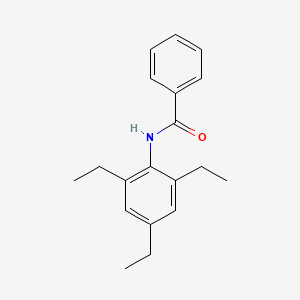![molecular formula C15H20O4 B14350361 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 91999-04-1](/img/structure/B14350361.png)
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[45]decan-7-ol is an organic compound characterized by a spirocyclic structure This compound features a unique arrangement where two rings are connected through a single common atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of a diol and a cyclic ketone in the presence of an acid catalyst, leading to the formation of the spiro compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure provides stability and specificity in its interactions.
類似化合物との比較
Similar Compounds
Spiro[4.5]decan-7-ol: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical properties.
2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane: Similar structure but without the phenyl group.
7-Phenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4
特性
CAS番号 |
91999-04-1 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-(hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C15H20O4/c16-9-13-10-18-15(19-13)8-4-7-14(17,11-15)12-5-2-1-3-6-12/h1-3,5-6,13,16-17H,4,7-11H2 |
InChIキー |
RWRIZBKEJINTMY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2(C1)OCC(O2)CO)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)

![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
